Koreenceine B is classified as a tetrahydropyridine alkaloid, structurally related to the plant alkaloid γ-coniceine. It is synthesized by Pseudomonas koreensis, which possesses a specific biosynthetic gene cluster responsible for the production of koreenceines. This cluster includes genes encoding enzymes similar to those involved in the biosynthesis of γ-coniceine in plants, suggesting a shared evolutionary pathway despite the distinct biological origins of these organisms .
The synthesis of koreenceine B involves a complex biosynthetic pathway characterized by polyketide synthase activity. The key steps in its biosynthesis include:
This synthesis pathway is notable for its efficiency and specificity, as it produces structurally complex molecules from simpler precursors.
Koreenceine B has a distinct molecular structure characterized by its tetrahydropyridine core. Key features include:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance and mass spectrometry, which provide insights into its conformational dynamics and stability.
Koreenceine B participates in various chemical reactions that underline its biological activity:
These reactions are critical for understanding how koreenceine B can be utilized in microbial interactions and potential therapeutic applications.
The mechanism of action of koreenceine B involves several biochemical pathways:
Understanding these mechanisms is vital for developing new antimicrobial agents based on the structural features of koreenceine B.
Koreenceine B exhibits several notable physical and chemical properties:
These properties are essential for practical applications in research and potential therapeutic uses.
Koreenceine B has several promising applications in scientific research:
The multifaceted applications of koreenceine B highlight its significance in both fundamental research and applied sciences.
Koreenceine B is synthesized via an orphan type II polyketide synthase (PKS) pathway in Pseudomonas koreensis, meaning its biosynthetic gene cluster (BGC) lacks prior functional annotation or associated natural product identification. This BGC spans ~15 kb and comprises 11 genes (kecA to kecK), encoding enzymes that collaboratively assemble the tetrahydropyridine alkaloid scaffold. The core enzymatic machinery includes:
Table 1: Core Genes in the Koreenceine B Biosynthetic Cluster
Gene | Predicted Function | Role in Koreenceine B Synthesis |
---|---|---|
kecB | 3-Oxoacyl-ACP synthase | Initiates polyketide chain elongation |
kecD | Malonyl-CoA:ACP transacylase | Loads malonyl-CoA onto ACP |
kecG | Dehydratase | Catalyzes dehydration reactions during chain folding |
kecJ | Ketoreductase | Reduces keto groups to hydroxyls |
kecK | Aminotransferase | Incorporates nitrogen for tetrahydropyridine ring formation |
Transposon mutagenesis studies confirm this cluster's necessity: Mutants disrupting kecB (3-oxoacyl-ACP synthase) or kecK (aminotransferase) abolish koreenceine production and antimicrobial activity against Flavobacterium johnsoniae [2]. Metabolite profiling via HPLC-MS further validated the absence of koreenceines B in cluster-deletion mutants [2] [3].
Koreenceine B synthesis is tightly regulated by the CbrAB two-component system (TCS), which links antibiotic production to nutrient sensing. CbrAB consists of:
This system induces koreenceine B biosynthesis in response to specific amino acids, particularly aspartate, glutamate, and asparagine. Experimental data show:
Bioinformatic analysis reveals koreenceine-type BGCs exist in three distinct phylogenetic clades within Pseudomonas:
Table 2: Distribution and Variations of Koreenceine-Type Gene Clusters
Cluster Type | Representative Species | Key Genes Present | Notable Mutations |
---|---|---|---|
I (Complete) | P. koreensis, P. jessenii | kecA–kecK | None |
II (Ketoreductase-deficient) | P. putida, P. fluorescens | kecA–kecI, kecK | kecJ deletion |
III (Truncated) | P. aeruginosa PA14 | Partial kecA, kecD, kecK | Frameshift in kecB |
Notably, horizontal gene transfer signatures flank these clusters, evidenced by transposase genes and insertion sequences. This indicates potential dissemination across Pseudomonas lineages via mobile genetic elements [3]. Koreenceine C—a structural analog—was experimentally confirmed in P. fluorescens, supporting genomic predictions of functional BGCs beyond P. koreensis [2].
Koreenceine B exhibits structural and functional convergence with plant-derived γ-coniceine, a neurotoxic tetrahydropyridine alkaloid from poison hemlock (Conium maculatum). Both metabolites share:
Despite these similarities, their biosynthetic pathways evolved independently:
Table 3: Convergent Features of Koreenceine B and γ-Coniceine Biosynthesis
Feature | Koreenceine B (Bacterial) | γ-Coniceine (Plant) |
---|---|---|
Core Scaffold | Tetrahydropyridine with C9–C10 side chain | Tetrahydropyridine with C8 side chain |
Key Biosynthetic Step | Aminotransferase (KecK)-mediated N incorporation | Transaminase-mediated N incorporation |
Carbon Precursors | Malonyl-CoA (PKS-derived) | Acetyl-CoA (acetate pathway) |
Cyclization Mechanism | Non-enzymatic Schiff base formation | Spontaneous cyclization of 5-oxooctylamine |
This convergence underscores adaptive evolution where unrelated organisms develop similar metabolites to mediate ecological interactions. In rhizospheres, koreenceine B may mimic plant alkaloids to inhibit competitors like Flavobacterium, illustrating parallel chemical solutions to microbial competition [2] [7].
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